REACTION_CXSMILES
|
[CH3:1][NH2:2].[C:3]([O:8][CH2:9][CH3:10])(=[O:7])/[CH:4]=[CH:5]/[CH3:6]>>[CH3:1][NH:2][CH:5]([CH3:6])[CH2:4][C:3]([O:8][CH2:9][CH3:10])=[O:7]
|
Name
|
|
Quantity
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479.2 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
99.44 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)OCC
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring 5 days at room temperature the reaction mixture
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Duration
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5 d
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Type
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CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove tetrahydrofuran
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
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Name
|
|
Type
|
product
|
Smiles
|
CNC(CC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91.25 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |